![molecular formula C11H15BO4 B1271544 (4-(tert-Butoxycarbonyl)phenyl)boronic acid CAS No. 850568-54-6](/img/structure/B1271544.png)
(4-(tert-Butoxycarbonyl)phenyl)boronic acid
Overview
Description
“(4-(tert-Butoxycarbonyl)phenyl)boronic acid” is a chemical compound used as a building block in the synthesis of tetracycline derivatives . It has been utilized in the ortho specific hydroxyalkylation of phenols by aldehydes . The ability of boronic acids to reversibly bind diol functional groups has been utilized for fluorescent detection of saccharides .
Synthesis Analysis
The synthesis of “(4-(tert-Butoxycarbonyl)phenyl)boronic acid” involves the use of pinacol ester . The resulting secondary alkyl radicals are then reduced with 4-tert-butylcatechol (TBC) .Molecular Structure Analysis
The molecular formula of “(4-(tert-Butoxycarbonyl)phenyl)boronic acid” is C11H15BO4 . It has a molecular weight of 222.05 . The structure includes a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butoxycarbonyl group .Chemical Reactions Analysis
Benzene boronic acid mediates the ortho specific hydroxyalkylation of phenols by aldehydes . The ability of boronic acids to reversibly bind diol functional groups has been utilized for fluorescent detection of saccharides .Physical And Chemical Properties Analysis
“(4-(tert-Butoxycarbonyl)phenyl)boronic acid” is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal .Scientific Research Applications
Hydroxyalkylation of Phenols
This compound has been used in the ortho-specific hydroxyalkylation of phenols by aldehydes . This process involves the addition of an alkyl group to a phenol in the presence of an aldehyde, which can be useful in the synthesis of various organic compounds.
Fluorescent Detection of Saccharides
The ability of boronic acids, including 4-(tert-Butoxycarbonyl)phenylboronic acid, to reversibly bind diol functional groups has been utilized for fluorescent detection of saccharides . This is particularly useful in the field of biochemistry for detecting and quantifying the presence of various sugars.
Catalyst for Amidation and Esterification
4-(tert-Butoxycarbonyl)phenylboronic acid can act as an effective catalyst for the amidation and esterification of carboxylic acids . These reactions are fundamental in organic chemistry and have wide-ranging applications in the synthesis of pharmaceuticals, polymers, and other organic materials.
Synthesis of Tetracycline Derivatives
This compound is used as a cross-coupling building block in the synthesis of tetracycline derivatives . Tetracyclines are a class of antibiotics used in the treatment of a wide range of bacterial infections.
Suzuki-Miyaura Cross-Coupling Reaction
4-(tert-Butoxycarbonyl)phenylboronic acid is often used in Suzuki-Miyaura cross-coupling reactions . This type of reaction is widely used in organic chemistry to create carbon-carbon bonds, which is a key step in the synthesis of many organic compounds.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to reversibly bind diol functional groups . This property has been utilized for the fluorescent detection of saccharides .
Mode of Action
The compound interacts with its targets through the reversible binding of diol functional groups . This interaction can lead to changes in the structure and function of the target molecules, affecting their activity and resulting in various biochemical effects .
Biochemical Pathways
The ability of boronic acids to bind diol functional groups can influence a variety of biochemical processes, including the detection of saccharides .
Result of Action
The molecular and cellular effects of 4-(tert-Butoxycarbonyl)phenylboronic acid’s action depend on its specific targets and the nature of its interactions with these targets . The compound’s ability to bind diol functional groups can result in changes in the activity of target molecules, potentially leading to various biochemical effects .
Action Environment
The action, efficacy, and stability of 4-(tert-Butoxycarbonyl)phenylboronic acid can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules that can interact with the compound, and the specific conditions under which the compound is stored .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO4/c1-11(2,3)16-10(13)8-4-6-9(7-5-8)12(14)15/h4-7,14-15H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVMDYSTJSUDKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378353 | |
Record name | [4-(tert-Butoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
850568-54-6 | |
Record name | [4-(tert-Butoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(tert-Butoxycarbonyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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